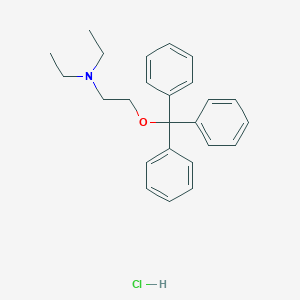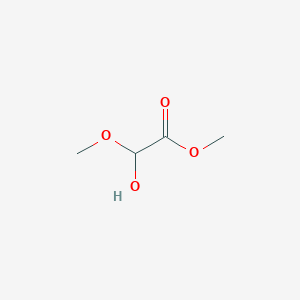
(S)-3-Hydroxypyrrolidine
描述
(S)-3-Hydroxypyrrolidine is a chiral organic compound featuring a pyrrolidine ring with a hydroxyl group attached to the third carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxypyrrolidine typically involves the reduction of pyrrolidin-3-one using chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of pyrrolidin-3-one using a chiral borane reagent under controlled conditions to yield this compound with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes often employ chiral catalysts and high-pressure hydrogenation to achieve efficient and cost-effective production of the compound.
化学反应分析
Types of Reactions: (S)-3-Hydroxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form pyrrolidine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Pyrrolidin-3-one or pyrrolidine-3-carboxaldehyde.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
(S)-3-Hydroxypyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-3-Hydroxypyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity.
相似化合物的比较
®-3-Hydroxypyrrolidine: The enantiomer of (S)-3-Hydroxypyrrolidine, differing in the spatial arrangement of the hydroxyl group.
Pyrrolidin-3-one: The oxidized form of this compound.
Pyrrolidine: The fully reduced form of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
属性
IUPAC Name |
(3S)-pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHZLHWJQPUNKB-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100243-39-8 | |
| Record name | (+)-3-Pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100243-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinol, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100243398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrrolidinol, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP22TE6CNU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing (S)-3-Hydroxypyrrolidine?
A: Several methods exist for synthesizing this compound. One common approach utilizes optically pure 4-amino-(S)-2-hydroxybutyric acid as a starting material. This method involves protecting the amine group, reducing the carboxylic acid to a primary alcohol, deprotecting the amine, halogenating the alcohol, and finally, performing an amine-cyclization to yield the desired this compound []. Another study highlights a method using silanization and cyclization of (S)-4-amino-2-hydroxybutyric acid to obtain (S)-3-trimethylsilyoxy-2-pyrrolidinone, followed by reduction and hydrochloride salt formation to achieve the target compound [].
Q2: How does the chirality of this compound influence its applications?
A: The specific chirality of this compound plays a crucial role in its biological activity and applications. For example, it is a key component in the synthesis of optically active photochromic copolymers []. These polymers, containing this compound linked to a photochromic azobenzene moiety, exhibit distinct chiroptical and thermal properties influenced by the chiral center []. Additionally, this compound is utilized in developing chiral ligands for copper(I) iodide-based materials, resulting in efficient circularly polarized luminescence [].
Q3: What is the significance of this compound in developing N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors?
A: this compound is a crucial structural component in the development of potent and selective NAPE-PLD inhibitors []. Studies show that incorporating this compound into pyrimidine-4-carboxamide-based inhibitors significantly enhances their potency and reduces lipophilicity []. This modification led to the identification of LEI-401, a nanomolar potent NAPE-PLD inhibitor with promising drug-like properties for investigating NAPE-PLD function in vitro and in vivo [].
Q4: Are there any enzymatic methods for producing this compound?
A: Yes, research indicates the feasibility of using enzymatic methods for synthesizing this compound and its derivatives []. This approach utilizes co-expressed recombinant carbonyl reductase and glucose dehydrogenase in E. coli to facilitate the reduction reaction []. This enzymatic method offers advantages such as high yield, purity, short reaction times, and cost-effectiveness [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


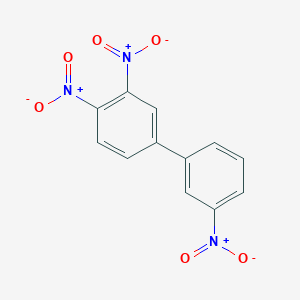
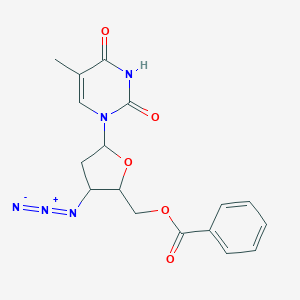
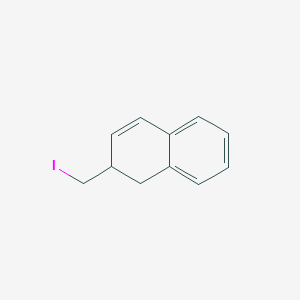
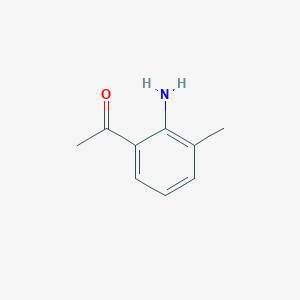


![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)


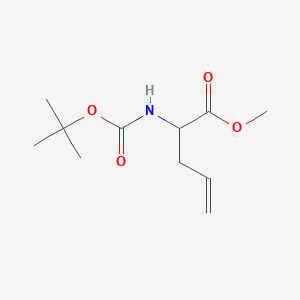
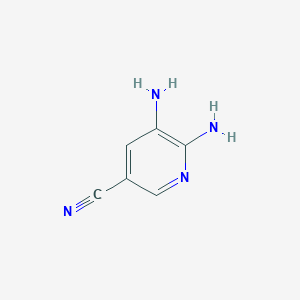
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)
